N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the nucleophilic substitution reaction of 3-fluoro-4-methylphenylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with a pyrimidinylthio compound under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The aromatic fluorine and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-4-methylphenyl)-2-(pyridin-4-ylthio)acetamide
- N-(3-fluoro-4-methylphenyl)-2-(thiazol-4-ylthio)acetamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide is unique due to its specific combination of a fluorinated aromatic ring and a pyrimidinylthioacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-pyrimidin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-9-2-3-10(6-11(9)14)17-12(18)7-19-13-4-5-15-8-16-13/h2-6,8H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFSGNVURXHIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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